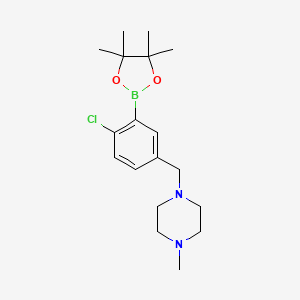
5-(4-Methylpiperazinomethyl)-2-chlorophenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylpiperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is a boronic acid derivative widely used in organic synthesis and medicinal chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazinomethyl)-2-chlorophenylboronic acid, pinacol ester typically involves the following steps:
-
Formation of the Boronic Acid Intermediate
Starting Material: 2-chloro-5-bromobenzyl chloride.
Reagents: n-Butyllithium (n-BuLi) and trimethyl borate (B(OCH₃)₃).
Conditions: The reaction is carried out under an inert atmosphere (argon or nitrogen) at low temperatures (-78°C to 0°C).
-
Pinacol Ester Formation
Reagents: Pinacol (2,3-dimethyl-2,3-butanediol).
Conditions: The boronic acid intermediate is reacted with pinacol in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
-
Suzuki-Miyaura Cross-Coupling
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium phosphate).
Conditions: Typically performed in an organic solvent (e.g., toluene) at elevated temperatures (80-120°C).
Products: Biaryl or substituted alkenes.
-
Oxidation
Reagents: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Conditions: Mild to moderate temperatures (25-50°C).
Products: Corresponding phenols or quinones.
-
Substitution
Reagents: Nucleophiles (e.g., amines, alcohols).
Conditions: Varies depending on the nucleophile and desired product.
Products: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(4-Methylpiperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it invaluable for creating biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is explored for its potential in drug discovery and development. Its derivatives have shown promise in targeting specific biological pathways, making it a candidate for the synthesis of new therapeutic agents. For instance, it can be used to create inhibitors for enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in forming stable carbon-carbon bonds makes it essential for developing new materials with unique properties.
Mécanisme D'action
The mechanism by which 5-(4-Methylpiperazinomethyl)-2-chlorophenylboronic acid, pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methylphenylboronic Acid: Another derivative with a methyl group on the phenyl ring, used for similar purposes.
2-Chlorophenylboronic Acid: Lacks the piperazine moiety but is used in similar synthetic applications.
Uniqueness
5-(4-Methylpiperazinomethyl)-2-chlorophenylboronic acid, pinacol ester stands out due to the presence of the piperazine ring, which can enhance its reactivity and provide additional sites for functionalization. This makes it more versatile in the synthesis of complex molecules, particularly in medicinal chemistry where such functionalities are often required.
Propriétés
IUPAC Name |
1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-12-14(6-7-16(15)20)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFYIGHEJDTKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
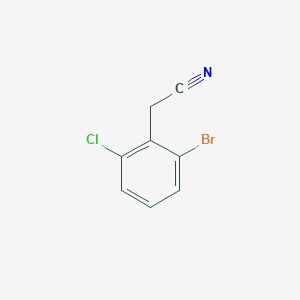
![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)
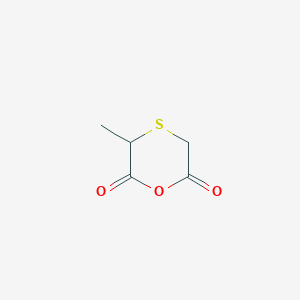
![4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2738121.png)
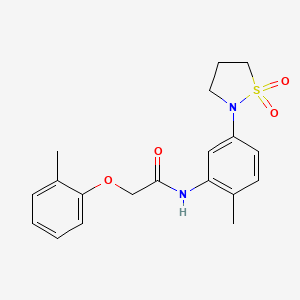


![3-(2H-1,3-benzodioxol-5-yl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-[(furan-2-yl)methyl]urea](/img/structure/B2738126.png)
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)
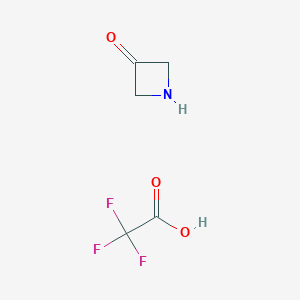

![2-(2-Chlorophenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2738138.png)
